molecular formula C17H22N2 B12795578 Octahydro-1-(1H-indol-3-yl)-2H-quinolizine CAS No. 118687-87-9

Octahydro-1-(1H-indol-3-yl)-2H-quinolizine

Cat. No.: B12795578
CAS No.: 118687-87-9
M. Wt: 254.37 g/mol
InChI Key: HRCHVCCGADGSSF-UHFFFAOYSA-N
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Description

Octahydro-1-(1H-indol-3-yl)-2H-quinolizine is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinolizine ring system fused with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1-(1H-indol-3-yl)-2H-quinolizine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of indole derivatives with quinolizine precursors in the presence of catalysts can yield the desired compound. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters. The purification process typically involves chromatography techniques to isolate the compound from by-products .

Chemical Reactions Analysis

Types of Reactions

Octahydro-1-(1H-indol-3-yl)-2H-quinolizine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed

Scientific Research Applications

Octahydro-1-(1H-indol-3-yl)-2H-quinolizine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Octahydro-1-(1H-indol-3-yl)-2H-quinolizine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydro-1-(1H-indol-3-yl)-2H-quinolizine is unique due to its specific combination of the indole and quinolizine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

118687-87-9

Molecular Formula

C17H22N2

Molecular Weight

254.37 g/mol

IUPAC Name

1-(1H-indol-3-yl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine

InChI

InChI=1S/C17H22N2/c1-2-8-16-13(6-1)15(12-18-16)14-7-5-11-19-10-4-3-9-17(14)19/h1-2,6,8,12,14,17-18H,3-5,7,9-11H2

InChI Key

HRCHVCCGADGSSF-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCC(C2C1)C3=CNC4=CC=CC=C43

Origin of Product

United States

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